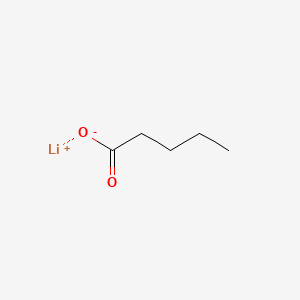

Lithium valerate

Description

Lithium valerate (C₅H₉LiO₂), also known as lithium n-pentanoate, is the lithium salt of valeric acid (pentanoic acid). It is classified as a metal carboxylate, sharing structural similarities with other alkali and alkaline earth metal salts of short-chain fatty acids. This compound is recognized by its CAS number 254-162-4 and is supplied by at least six global manufacturers, indicating its niche industrial relevance .

Properties

CAS No. |

38869-19-1 |

|---|---|

Molecular Formula |

C5H9LiO2 |

Molecular Weight |

108.1 g/mol |

IUPAC Name |

lithium;pentanoate |

InChI |

InChI=1S/C5H10O2.Li/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

KDDRURKXNGXKGE-UHFFFAOYSA-M |

SMILES |

[Li+].CCCCC(=O)[O-] |

Canonical SMILES |

[Li+].CCCCC(=O)[O-] |

Other CAS No. |

38869-19-1 |

Synonyms |

lithium pentanoate n-pentanoic acid n-pentanoic acid, 11C-labeled n-pentanoic acid, 11C-labeled sodium salt n-pentanoic acid, ammonium salt n-pentanoic acid, maganese (+2) salt n-pentanoic acid, potassium salt n-pentanoic acid, sodium salt n-pentanoic acid, zinc salt valeric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Metal Valerates

Valerate salts of other metals, such as sodium valerate (C₅H₉NaO₂) and zinc valerate (C₁₀H₁₈O₄Zn), differ significantly in physicochemical properties and applications:

Key Findings :

- Sodium valerate is a key metabolite in gut microbiota, where its concentration correlates with Prevotella abundance .

- Zinc valerate exhibits antimicrobial properties, making it suitable for medical applications .

- This compound’s role in biological systems remains underexplored, though valerate itself shows low induction activity (<20%) in microbial transport systems compared to acetate or propionate .

Comparison with Valerate Esters

Valerate esters, such as ethyl valerate (C₇H₁₄O₂) and amyl valerate (C₁₀H₂₀O₂), are widely used in flavors, fragrances, and pharmaceuticals:

Key Findings :

Comparison with Pharmaceutical Valerates

Pharmaceutical derivatives like betamethasone valerate (C₂₇H₃₇FO₆) and diflucortolone valerate (C₂₈H₃₆F₂O₄) highlight the versatility of valerate in drug design:

Key Findings :

Comparison with Other Lithium Carboxylates

Lithium carboxylates like lithium stearate (C₁₈H₃₅LiO₂) and lithium acetate (C₂H₃LiO₂) share industrial applications:

Key Findings :

Q & A

Basic: What are the key physicochemical properties of lithium valerate relevant to its biological activity?

This compound’s biological interactions depend on its structural conformation and solubility. Conformational studies on alkyl valerates (e.g., methyl and ethyl valerate) reveal that rotational constants and symmetry influence molecular stability and interactions with biological targets. Techniques like microwave spectroscopy (MB-FTMW) and computational methods (e.g., MP2/cc-pVDZ) are critical for validating gas-phase structures and predicting solvation behavior . For this compound, pH-dependent solubility and ionic dissociation in aqueous systems should be characterized via titration or NMR spectroscopy to assess bioavailability.

Advanced: How does this compound modulate gut microbiota-derived short-chain fatty acid (SCFA) interactions in neurological disorders?

This compound may alter SCFA dynamics, which are implicated in neuroinflammation and amyloid pathology. In Alzheimer’s disease models, valerate correlates with increased pro-inflammatory cytokines (e.g., IL-6) and endothelial dysfunction, while butyrate shows anti-inflammatory effects. To study this compound’s role, combine amyloid PET imaging (for brain amyloidosis) with blood SCFA quantification (via mass spectrometry) and cytokine profiling (RT-PCR). Experimental designs should control for lithium’s independent neuroprotective effects by comparing this compound with sodium valerate or lithium chloride .

Basic: What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Gas chromatography–mass spectrometry (GC-MS) is preferred for volatile fatty acid analysis, validated for valerate derivatives like ethyl valerate. For non-volatile matrices (e.g., cell lysates), high-performance liquid chromatography (HPLC) with UV/Vis or conductivity detection can separate this compound from interfering ions. Fourier-transform infrared spectroscopy (FTIR) is useful for functional group identification, particularly ester and carboxylate moieties .

Advanced: Can this compound enhance CAR-T cell therapy efficacy through epigenetic reprogramming?

Valeric acid enhances CAR-T cell anti-tumor activity by upregulating histone acetylation, improving tumor antigen recognition. To test this compound, use in vitro co-culture models (CAR-T cells with tumor spheroids) and measure cytotoxicity via flow cytometry. Epigenetic effects can be assessed via ChIP-seq (histone H3K27ac marks) and RNA-seq. Control experiments should isolate lithium’s impact by comparing this compound with valeric acid alone .

Basic: What are the challenges in synthesizing high-purity this compound for research applications?

Synthesis requires precise neutralization of valeric acid with lithium hydroxide. Key challenges include minimizing residual solvents (e.g., heptane) and unreacted precursors. Enzymatic esterification methods (using immobilized lipases like Thermomyces lanuginosus) can improve yield and purity, as demonstrated for ethyl valerate. Purity validation should involve GC-MS for organic impurities and inductively coupled plasma (ICP) spectroscopy for lithium quantification .

Advanced: How does this compound influence rumen fermentation dynamics and volatile fatty acid (VFA) profiles?

In ruminant models, valerate affects VFA ratios (e.g., butyrate vs. acetate), which impact energy metabolism. Use in vitro rumen simulators with controlled this compound doses, and quantify VFAs via GC. Measure microbial shifts via 16S rRNA sequencing to identify taxa sensitive to lithium. Statistical analysis should employ factorial designs to disentangle lithium-specific effects from valerate’s role .

Basic: What experimental models are suitable for studying this compound’s impact on intestinal barrier function?

Caco-2 cell monolayers are widely used to model intestinal epithelium. Assess transepithelial electrical resistance (TEER) and tight junction proteins (e.g., occludin) via immunofluorescence. For mechanistic insights, combine this compound with LPS challenge to evaluate anti-inflammatory synergy. Include sodium valerate controls to differentiate lithium’s ionic effects .

Advanced: Does this compound exhibit dose-dependent effects on microglial activation in neurodegenerative contexts?

Valerate regulates microglial phagocytosis and ROS production, as shown in THP-1 and HL-60 cell lines. To study this compound, use primary microglial cultures exposed to amyloid-β oligomers. Quantify ROS via fluorescent probes (e.g., DCFH-DA) and phagocytic activity using pHrodo-labeled particles. Dose-response curves (0.1–10 mM) will clarify therapeutic windows, with comparisons to lithium carbonate .

Basic: How do computational methods aid in predicting this compound’s molecular interactions?

Density functional theory (DFT) at the B3LYP-D3BJ/6-31+G(d,p) level predicts conformational stability and charge distribution. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water) assess binding affinities to ion channels or enzymes. Validate predictions with experimental rotational constants from microwave spectroscopy .

Advanced: What is the role of this compound in modulating non-glucogenic to glucogenic VFA ratios in metabolic studies?

The NGR index [(acetate + propionate + butyrate + valerate)/total VFAs] reflects metabolic efficiency. In dairy cattle studies, valerate supplementation alters NGR, impacting milk fat synthesis. For this compound, use in vivo rodent models with isotopic tracing (¹³C-valerate) to track incorporation into gluconeogenic pathways. Pair with RNA-seq of hepatic enzymes to identify regulatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.